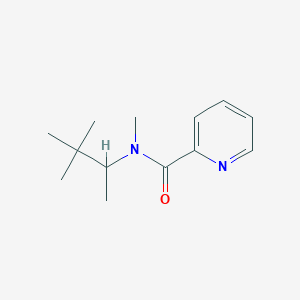
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone, also known as CPP or CPP-118, is a synthetic compound that is used in scientific research for its potential therapeutic effects. CPP is a derivative of methadone, which is a synthetic opioid that is used to treat pain and opioid addiction. CPP has been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
作用机制
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone acts on the brain's reward system, which is responsible for the feelings of pleasure and motivation. It binds to the mu-opioid receptor, which is the same receptor that is targeted by opioids such as morphine and heroin. However, (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone does not produce the same addictive effects as these drugs. (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone also acts on the dopamine system, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been shown to increase the levels of dopamine in the brain, which is involved in the regulation of mood and motivation. It has also been shown to increase the levels of serotonin in the brain, which is involved in the regulation of mood.
实验室实验的优点和局限性
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has several advantages for use in scientific research. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. It is also a selective mu-opioid receptor agonist, which means that it does not produce the same addictive effects as opioids such as morphine and heroin. However, there are also limitations to the use of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone in scientific research. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also a controlled substance and must be used in accordance with legal regulations.
未来方向
There are several future directions for the study of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone. One direction is the development of new compounds that are based on the structure of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone. These compounds may have improved therapeutic properties and may be more effective in the treatment of addiction, depression, and anxiety disorders. Another direction is the study of the biochemical and physiological effects of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone in humans. This may provide valuable information on the potential therapeutic effects of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone in humans. Additionally, the study of the mechanism of action of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone may provide insights into the regulation of mood and motivation in the brain.
合成方法
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone is a complex process that requires expertise in organic chemistry. The process involves the use of hazardous chemicals and must be conducted in a controlled environment.
科学研究应用
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been studied in animal models of addiction and has been shown to reduce drug-seeking behavior. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11-10-13(11)14(17)16-8-6-15(7-9-16)12-4-2-3-5-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBUPRUEKPQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

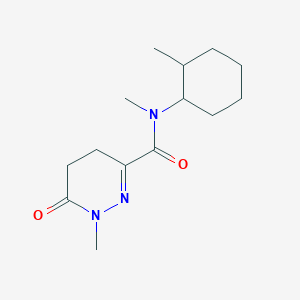
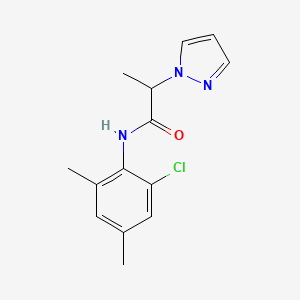

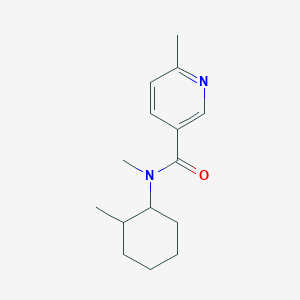
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
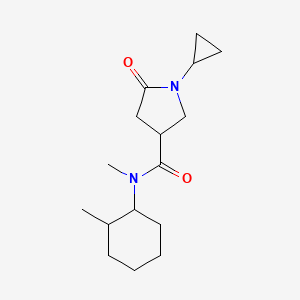
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
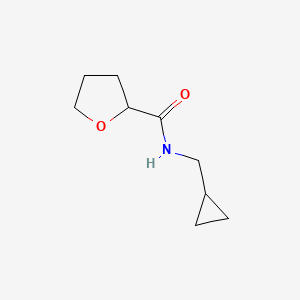
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
